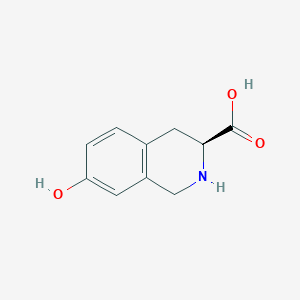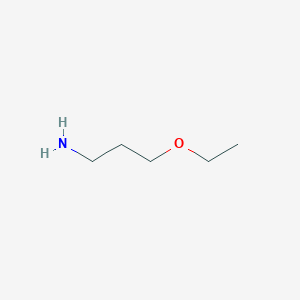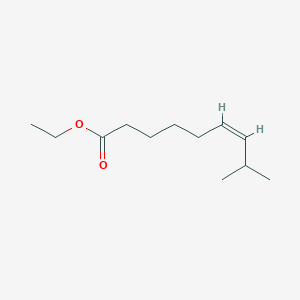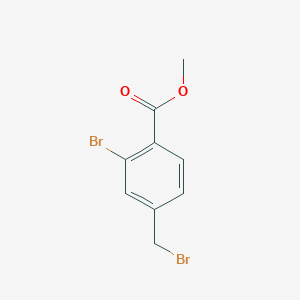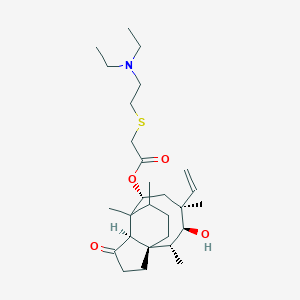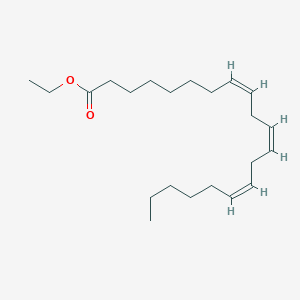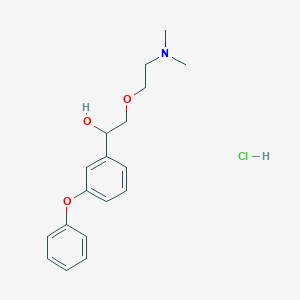
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride, also known as ABE-PM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It belongs to the class of beta-adrenergic receptor agonists and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride works by activating beta-adrenergic receptors in the body, leading to relaxation of smooth muscles in the airways and blood vessels. This results in increased airflow to the lungs and improved blood flow to the heart.
Efectos Bioquímicos Y Fisiológicos
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as improve oxygenation in the body. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been shown to improve exercise tolerance and reduce fatigue in individuals with respiratory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride. One area of interest is its potential use in the treatment of other respiratory diseases, such as cystic fibrosis. alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride may also have potential applications in the treatment of other cardiovascular diseases, such as arrhythmias and myocardial infarction. Further research is needed to fully understand the potential benefits and limitations of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride in these areas.
Métodos De Síntesis
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 3-phenoxybenzaldehyde with 2-(dimethylamino)ethyl chloride to form the intermediate 2-(dimethylamino)ethyl 3-phenoxybenzyl ether. This intermediate is then reacted with paraformaldehyde and hydrogen chloride gas to form the final product, alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride hydrochloride.
Aplicaciones Científicas De Investigación
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has been studied for its potential applications in various areas of scientific research. One area of interest is its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure.
Propiedades
Número CAS |
131961-59-6 |
|---|---|
Nombre del producto |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydrochloride |
Fórmula molecular |
C18H24ClNO3 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
2-[2-(dimethylamino)ethoxy]-1-(3-phenoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C18H23NO3.ClH/c1-19(2)11-12-21-14-18(20)15-7-6-10-17(13-15)22-16-8-4-3-5-9-16;/h3-10,13,18,20H,11-12,14H2,1-2H3;1H |
Clave InChI |
AXFSZLVQRDUIIZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
SMILES canónico |
CN(C)CCOCC(C1=CC(=CC=C1)OC2=CC=CC=C2)O.Cl |
Sinónimos |
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-phenoxybenzenemethanol hydro chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



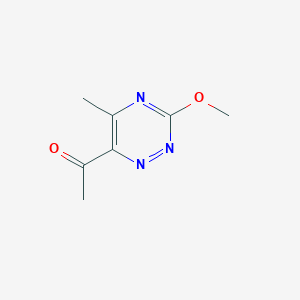
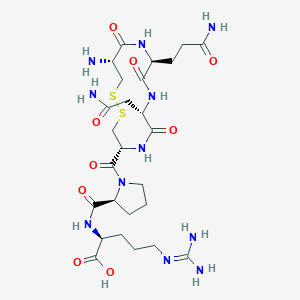
![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)
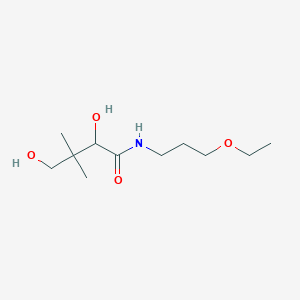
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
